

Spectroscopic Profile of 2-Azahypoxanthine: A Technical Guide

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Compound of Interest		
Compound Name:	2-Azahypoxanthine	
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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Azahypoxanthine** (also known as 3,7-Dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one), a purine analog with significant biological activity. This document collates and presents nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data to support research, identification, and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-Azahypoxanthine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.1	Singlet	1H	С5-Н
~12.0 (broad)	Singlet	1H	N-H
~13.5 (broad)	Singlet	1H	N-H



Note: The ¹H NMR data is interpreted from the spectrum image available in existing literature. The broadness of the N-H signals is characteristic of protons attached to nitrogen, which can undergo exchange.

¹³C NMR Data (Predicted)

Chemical Shift (δ) ppm	Assignment
155.0	C4
145.0	C5
130.0	C7a

Note: Experimental ¹³C NMR data for **2-Azahypoxanthine** is not readily available in the reviewed literature. The data presented here is based on computational predictions and should be used as a reference pending experimental verification.

Mass Spectrometry (MS)

m/z	Relative Intensity	lon
137.1	100% (Base Peak)	[M+H]+

Note: The mass spectrum of **2-Azahypoxanthine** shows a prominent base peak at m/z 137.1, corresponding to the protonated molecule [M+H]⁺, confirming its molecular weight of 136.1 g/mol [1][2].

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Description	Functional Group
~3400-3100 (broad)	N-H stretching	N-H
~1700	C=O stretching	Carbonyl
~1640	N-H bending	N-H
~1580	C=N stretching	Imidazole ring



Note: The IR absorption data is interpreted from the spectrum image available in the literature. The broad band in the high-frequency region is characteristic of N-H stretching vibrations, while the strong absorption around 1700 cm⁻¹ is indicative of the carbonyl group.

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A sample of **2-Azahypoxanthine** (typically 5-10 mg) is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The use of DMSO-d₆ is advantageous for purine analogs due to its ability to dissolve a wide range of compounds and its characteristic residual solvent peak which can be used for spectral referencing.

Instrumentation and Analysis:

- ¹H NMR: Spectra are typically recorded on a 300 MHz or higher field NMR spectrometer. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS), or referenced to the residual solvent peak (DMSO-d₅ at 2.50 ppm).
- ¹³C NMR: ¹³C NMR spectra are acquired on the same instrument, often requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry

Sample Preparation: A dilute solution of **2-Azahypoxanthine** is prepared in a suitable solvent, such as methanol or a mixture of water and acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

Instrumentation and Analysis: Mass spectra are typically obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample solution is introduced into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the



mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z). The data is collected in positive ion mode to observe the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy

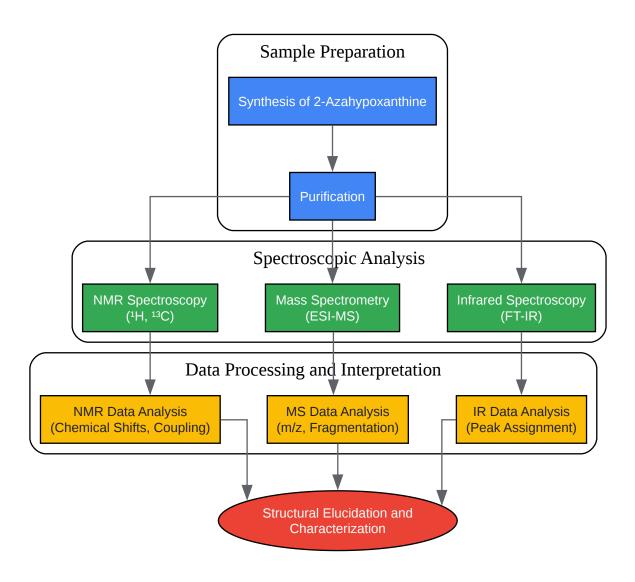
Sample Preparation: For solid samples like **2-Azahypoxanthine**, the potassium bromide (KBr) pellet method is commonly used. A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent pellet.

Instrumentation and Analysis: The KBr pellet is placed in the sample holder of a Fourier-transform infrared (FT-IR) spectrometer. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Biosynthetic Pathway of 2-Azahypoxanthine

2-Azahypoxanthine is a naturally occurring purine analog found in the fungus Lepista sordida. Its biosynthesis proceeds via a novel branch of the purine metabolic pathway, starting from 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).





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References

- 1. Validated spectral manipulations for determination of an anti-neoplastic drug and its related impurities including its hazardous degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]



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